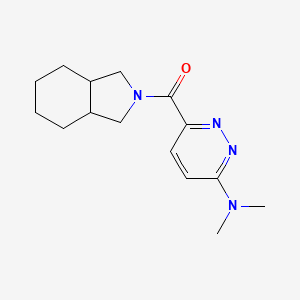

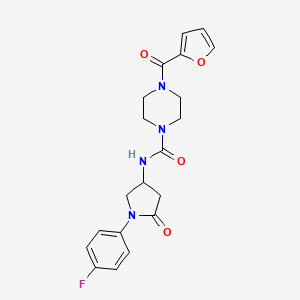

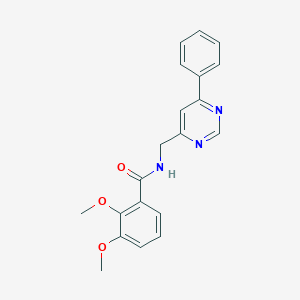

N,N-dimethyl-6-(octahydro-1H-isoindole-2-carbonyl)pyridazin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of isoindole. Isoindole is a heterocyclic organic compound that consists of a benzene ring fused with pyrrole . It’s an isomer of indole and its reduced form is isoindoline . Isoindole derivatives are useful commercially and occur naturally .

Synthesis Analysis

Isoindoles can be synthesized through various methods, including ring closure reactions, isoindoline aromatization, and ring transformations . For example, aromatic compounds bearing an acetylenic unit and nitrogen moieties can be cyclized under transition metal-catalyzed conditions to give different indole derivatives including isoindoles .Molecular Structure Analysis

The molecular structure of isoindoles is characterized by a benzene ring fused with pyrrole . This structure can be found in natural products and bioactive compounds .Chemical Reactions Analysis

Isoindoles can undergo various chemical reactions. For instance, they can be isolated or in situ trapped with dienophiles to give the corresponding Diels-Alder adducts .Physical And Chemical Properties Analysis

The physical and chemical properties of isoindole derivatives can vary widely depending on their specific structure. Generally, isoindoles are rather unstable compounds because of the o-quinoid structure .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Sequential Nucleophilic Substitution Methodology : N,N-dimethyl-6-(octahydro-1H-isoindole-2-carbonyl)pyridazin-3-amine can be synthesized using sequential nucleophilic substitution reactions. This method, involving 4,5,6-trifluoropyridazin-3(2H)-one, yields various substituted and ring-fused pyridazinone systems. The approach is potentially significant in drug discovery and involves reactions with nitrogen nucleophiles leading to aminated products (Pattison et al., 2009).

Multicomponent Synthesis : A three-component reaction involving aryl aldehydes and carbonitriles in the presence of an ionic liquid catalyst under microwave irradiation has been reported. This process efficiently synthesizes related compounds, demonstrating the versatility of this compound in chemical synthesis (Rahmani et al., 2018).

Palladium-catalyzed Aminocarbonylations : The compound can be used in palladium-catalyzed aminocarbonylation reactions. This process highlights the compound's utility in facilitating complex organic reactions, particularly in carbon-nitrogen bond formation (Wan et al., 2002).

Biological and Pharmacological Aspects

Ligand-Receptor Interactions : The compound's analogues have been synthesized and evaluated for inotropic activity, providing insights into ligand-receptor interactions and hydrogen-bond formation. This application is crucial for understanding the compound's role in biological systems (Dionne et al., 1986).

Novel Bond Forming Reactions : Titanium(IV) complexes with dimethylamido ligands, related to the compound , catalyze new bond-forming reactions. This application is significant in organic chemistry and drug synthesis (Odom, 2005).

Environmental and Analytical Chemistry

Herbicide Activity : Derivatives of the compound have been studied for their herbicidal activity, shedding light on its potential applications in agriculture and environmental science (Hilton et al., 1969).

Microwave-Assisted Condensation Reactions : The compound facilitates microwave-assisted condensation reactions, highlighting its role in developing efficient and environmentally friendly synthetic methods (Al‐Zaydi & Borik, 2007).

Analysis in Food Chemistry : Related compounds have been analyzed in food chemistry, demonstrating the compound's relevance in food safety and quality assessment (Mesa et al., 2013).

Mécanisme D'action

The mechanism of action of isoindole derivatives can vary depending on their specific structure and the biological system they interact with. Some isoindole derivatives have shown a wide range of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl-[6-(dimethylamino)pyridazin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O/c1-18(2)14-8-7-13(16-17-14)15(20)19-9-11-5-3-4-6-12(11)10-19/h7-8,11-12H,3-6,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZPRJZIJKQJOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=C(C=C1)C(=O)N2CC3CCCCC3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2913450.png)

![(1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/no-structure.png)

![3-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2913460.png)

![(1S,2R,4S,5S,6R)-6-(Bromomethyl)-8-oxatricyclo[3.2.1.02,4]octane](/img/structure/B2913461.png)

![N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-2-methoxybenzamide](/img/structure/B2913462.png)

![5-Thieno[2,3-b]quinolin-2-yl-1,3,4-oxadiazol-2-ylhydrosulfide](/img/structure/B2913468.png)